![molecular formula C11H12N4O3S2 B14378548 N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide CAS No. 89782-64-9](/img/structure/B14378548.png)
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is a compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonyl group attached to a thiadiazole ring, which is further connected to a propanamide moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced by reacting the thiadiazole intermediate with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Attachment of the Propanamide Moiety: The final step involves the acylation of the amino group on the thiadiazole ring with propanoyl chloride or propanoic anhydride to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Acylation and Alkylation: The amino group on the thiadiazole ring can be acylated or alkylated to form various derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are employed.
Acylation and Alkylation: Acylating agents like acyl chlorides and alkylating agents like alkyl halides are used.
Major Products Formed
The major products formed from these reactions include various substituted sulfonamides, oxidized thiadiazole derivatives, and acylated or alkylated thiadiazole compounds.
Applications De Recherche Scientifique
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent, particularly against bacterial and fungal infections.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly carbonic anhydrase inhibitors, which are important in cancer research.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfadiazine: A sulfonamide with a pyrimidine ring, used as an antibiotic.
Sulfamethoxazole: A sulfonamide with an isoxazole ring, commonly used in combination with trimethoprim.
Uniqueness
N-{5-[(Benzenesulfonyl)amino]-1,3,4-thiadiazol-2-yl}propanamide is unique due to its thiadiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the benzenesulfonyl group and the thiadiazole ring makes it a versatile compound for various applications in medicinal and industrial chemistry.
Propriétés
Numéro CAS |
89782-64-9 |
|---|---|
Formule moléculaire |
C11H12N4O3S2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-[5-(benzenesulfonamido)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C11H12N4O3S2/c1-2-9(16)12-10-13-14-11(19-10)15-20(17,18)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)(H,12,13,16) |
Clé InChI |
IMAKRXSQYMINTN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=NN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




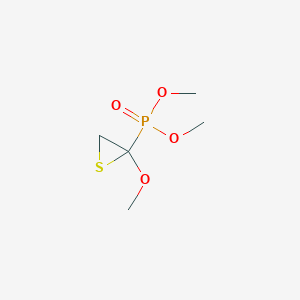
![4-Chloro-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14378505.png)
![1-Acetyl-8-{2-[hydroxy(diphenyl)acetyl]hydrazinyl}quinolin-1-ium chloride](/img/structure/B14378508.png)
![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378514.png)
![Ethyl 4-[2-(methanesulfinyl)ethoxy]benzoate](/img/structure/B14378527.png)
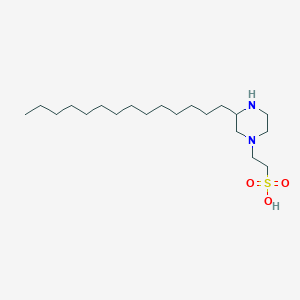
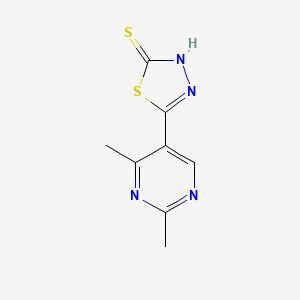
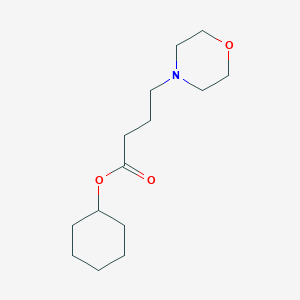
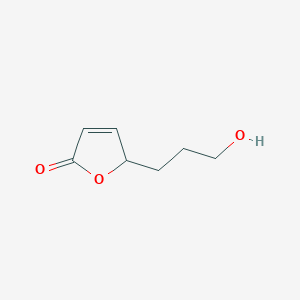
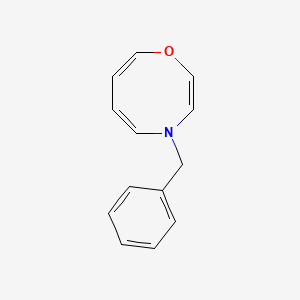

![4-Methyl-1,6-dioxaspiro[4.5]dec-7-en-9-one](/img/structure/B14378576.png)
